Lanthanum carbonate hydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

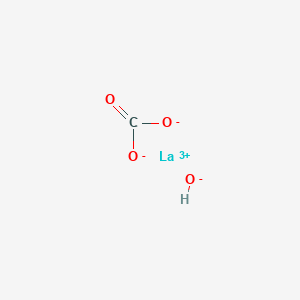

Lanthanum carbonate hydroxide is a compound that combines lanthanum, carbon, oxygen, and hydrogen. It is often used in various scientific and industrial applications due to its unique chemical properties. Lanthanum is a rare earth element, and its compounds are known for their high reactivity and ability to form stable complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lanthanum carbonate hydroxide can be synthesized through several methods. One common approach involves the reaction of lanthanum chloride with sodium bicarbonate in an aqueous solution. The reaction typically occurs at a low pH to minimize the formation of unwanted by-products . Another method involves the thermal decomposition of lanthanum hydroxide in the presence of carbon dioxide, which results in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through a controlled precipitation process. This involves the gradual addition of sodium bicarbonate to a solution of lanthanum chloride under constant stirring. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Lanthanum carbonate hydroxide undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated, this compound decomposes into lanthanum oxide, carbon dioxide, and water.

Hydration and Carbonation: In the presence of water and carbon dioxide, lanthanum oxide can transform into this compound.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrochloric acid, sodium hydroxide, and carbon dioxide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include lanthanum oxide, lanthanum hydroxide, and carbon dioxide .

Scientific Research Applications

Medical Applications

Phosphate Binder in Chronic Kidney Disease

Lanthanum carbonate hydroxide is primarily used as a phosphate binder in patients with chronic kidney disease (CKD). It effectively reduces serum phosphate levels, which is crucial for managing hyperphosphatemia, a common complication in CKD patients. The compound works by forming insoluble complexes with dietary phosphate in the gastrointestinal tract, thereby preventing its absorption into the bloodstream .

- Clinical Efficacy : Studies have shown that lanthanum carbonate significantly lowers serum phosphorus levels without causing hypercalcemia, making it a safer alternative to calcium-based phosphate binders . A meta-analysis indicated that the combination of lanthanum carbonate with calcium carbonate enhances clinical efficacy in managing hyperphosphatemia among hemodialysis patients .

- Case Study : A pilot study explored the use of lanthanum carbonate in treating calciphylaxis lesions in dialysis patients. The results demonstrated significant improvement in skin lesions and overall quality of life, suggesting its potential as an adjunctive therapy .

Environmental Applications

Water Treatment

This compound is also utilized in environmental applications, particularly in water treatment processes. It has been shown to effectively remove phosphates from wastewater, which helps prevent eutrophication—a process that leads to excessive growth of algae due to nutrient overload .

- Mechanism : In water treatment, lanthanum compounds bind with phosphate ions to form insoluble lanthanum phosphate, which can then be easily removed from water systems. This application is crucial for maintaining water quality and protecting aquatic ecosystems from nutrient pollution .

Materials Science

Catalysis and Glass Production

In materials science, this compound plays a role in catalysis and the production of specialized glass. Lanthanum oxide, derived from lanthanum compounds, is used as a catalyst in petroleum refining processes. It enhances the catalytic activity and stability of materials used to convert heavy crude oil into valuable lighter products .

- Optical Applications : Additionally, lanthanum oxide is incorporated into high-refractive-index glass used in optical instruments such as camera lenses and microscopes. This improves the clarity and precision of imaging devices by reducing light dispersion .

Summary Table of Applications

| Application Area | Specific Use | Benefits/Outcomes |

|---|---|---|

| Medical | Phosphate binder for CKD patients | Reduces serum phosphorus without causing hypercalcemia |

| Adjunctive therapy for calciphylaxis | Improvement in skin lesions and quality of life | |

| Environmental | Water treatment | Effective removal of phosphates to prevent eutrophication |

| Materials Science | Catalysis | Enhances efficiency in petroleum refining |

| Glass production | Improves optical clarity and performance |

Mechanism of Action

The primary mechanism of action of lanthanum carbonate hydroxide involves its ability to bind phosphate ions. In the gastrointestinal tract, this compound dissociates to release lanthanum ions, which then bind to dietary phosphate to form insoluble lanthanum phosphate complexes. These complexes are excreted from the body, thereby reducing serum phosphate levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to lanthanum carbonate hydroxide include lanthanum oxide, lanthanum hydroxide, and lanthanum carbonate .

Comparison

Lanthanum Oxide: Unlike this compound, lanthanum oxide is primarily used as a catalyst and in the production of ceramics and glass.

Lanthanum Hydroxide: Lanthanum hydroxide is often used in the synthesis of other lanthanum compounds and in water treatment applications.

Lanthanum Carbonate: Lanthanum carbonate is similar to this compound in its use as a phosphate binder, but it is more commonly used in medical applications.

This compound is unique in its ability to combine the properties of both lanthanum carbonate and lanthanum hydroxide, making it a versatile compound for various applications.

Properties

CAS No. |

198017-16-2 |

|---|---|

Molecular Formula |

CHLaO4 |

Molecular Weight |

215.92 g/mol |

IUPAC Name |

lanthanum(3+);carbonate;hydroxide |

InChI |

InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |

InChI Key |

VYGHOXHBHAWHDO-UHFFFAOYSA-K |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[La+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.